6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

The exact mass of the compound 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYFUPKDKSSFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640656 | |

| Record name | 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74557-73-6 | |

| Record name | 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-6-methyl-pyridazine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causal logic behind experimental choices, ensuring a self-validating and robust analytical workflow. The pyridazinone core is a privileged scaffold in medicinal chemistry and agrochemicals, appearing in compounds with a wide array of biological activities, including cardiovascular, anti-inflammatory, and anticancer properties.[1][2][3][4] Therefore, unambiguous characterization of novel derivatives like the title compound is a critical step in discovery and development.

The Analytical Mandate: Confirming the Molecular Architecture

The primary objective is to verify the molecular structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, whose basic properties are outlined below. Our analytical strategy is predicated on a multi-technique approach, where each analysis provides orthogonal data that, when combined, builds an unassailable case for the final structure.

Table 1: Core Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₃ | [5][6] |

| Molecular Weight | 154.12 g/mol | [5] |

| CAS Number | 74557-73-6 | [5][6] |

| InChIKey | MHYFUPKDKSSFRZ-UHFFFAOYSA-N |[7] |

The proposed structure, with atom numbering for spectroscopic assignment, is presented below. This numbering will be used consistently throughout this guide.

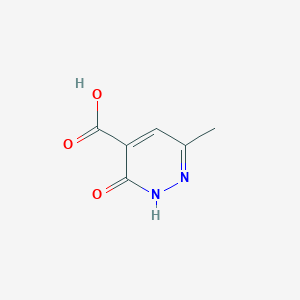

Caption: Proposed structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

The Logic of Elucidation: A Self-Validating Workflow

A robust structure elucidation is not a linear process but an interconnected system of checks and balances. We will employ a workflow that begins with broad functional group identification (Infrared Spectroscopy), proceeds to detailed atomic connectivity (Nuclear Magnetic Resonance), and is finalized by absolute mass confirmation (Mass Spectrometry).

Caption: The integrated workflow for structure elucidation.

Part 1: Infrared (IR) Spectroscopy – The Functional Group Fingerprint

Expertise & Causality: IR spectroscopy is our first analytical checkpoint. Its power lies in its ability to quickly confirm the presence or absence of key functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we have several critical functionalities: a carboxylic acid (which presents as a very broad O-H stretch and a C=O stretch), a cyclic amide, or "lactam" (N-H stretch and a distinct C=O stretch), and the C=C double bond of the pyridazine ring. The presence of all these bands provides strong initial evidence that our synthesis was successful. The absence of peaks corresponding to starting materials would likewise confirm successful purification.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (1-2 mg) of the dry, purified solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be run immediately prior to the sample and automatically subtracted.

-

Data Processing: Perform baseline correction if necessary.

Data Presentation: Expected IR Absorption Bands

Table 2: Characteristic IR Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| 3300–2500 | Carboxylic Acid | O-H Stretch | Very broad, often obscuring C-H peaks |

| ~3200 | Lactam (Amide) | N-H Stretch | Medium to sharp peak |

| ~1720-1700 | Carboxylic Acid | C=O Stretch | Strong, sharp peak |

| ~1680-1650 | Lactam (Amide) | C=O Stretch (Amide I) | Strong, sharp peak |

| ~1650-1600 | Alkene | C=C Stretch | Medium intensity peak |

| ~1550 | Lactam (Amide) | N-H Bend (Amide II) | Medium intensity peak |

The observation of two distinct carbonyl peaks is a crucial diagnostic feature, helping to differentiate the carboxylic acid and lactam environments.[8][9]

Part 2: Nuclear Magnetic Resonance (NMR) – Mapping the Atomic Skeleton

Expertise & Causality: NMR spectroscopy is the cornerstone of structure elucidation, providing unambiguous information about the chemical environment, connectivity, and number of protons and carbons in a molecule. For this specific structure, ¹H NMR will confirm the number and type of protons (methyl, vinyl, NH, OH), while ¹³C NMR will confirm the six unique carbon environments. The use of a solvent like DMSO-d₆ is critical, as its ability to form hydrogen bonds allows for the observation of the exchangeable protons from the N-H and O-H groups.

¹H NMR Analysis

Protocol: ¹H NMR Spectroscopy (400 MHz)

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Acquire the spectrum at 25 °C. Key parameters include a 30-degree pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are sufficient for a high signal-to-noise ratio.

-

Referencing: The spectrum is referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

Data Presentation: Predicted ¹H NMR Signals (in DMSO-d₆)

Table 3: Predicted ¹H NMR Data

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|---|

| H_OH | ~13.0 | Broad Singlet | 1H | Carboxylic Acid (OH) | Highly deshielded acidic proton, broad due to exchange. |

| H_N1 | ~9.0 - 11.0 | Broad Singlet | 1H | Lactam (NH) | Deshielded amide proton, broad due to exchange and quadrupolar nitrogen. |

| H_C5 | ~7.5 - 8.0 | Singlet | 1H | Vinyl Proton (-CH=) | Proton on an electron-deficient heterocyclic ring. |

| H_C8 | ~2.3 | Singlet | 3H | Methyl (-CH₃) | Aliphatic protons attached to a C=C double bond. |

The simplicity of the spectrum—four singlets—is a powerful piece of evidence. The absence of any complex splitting patterns (doublets, triplets, etc.) confirms the isolated nature of each proton group, perfectly matching the proposed structure.

¹³C NMR Analysis

Protocol: ¹³C NMR Spectroscopy (101 MHz)

-

Sample & Instrument: The same sample prepared for ¹H NMR is used.

-

Acquisition: A standard proton-decoupled ¹³C experiment is run. A larger number of scans (~1024 or more) is typically required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is used.

-

Referencing: The spectrum is referenced to the central peak of the DMSO-d₆ septet at δ 39.52 ppm.

Data Presentation: Predicted ¹³C NMR Signals (in DMSO-d₆)

Table 4: Predicted ¹³C NMR Data

| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|---|

| C7 | ~165 | Carboxylic Acid Carbonyl | Typical chemical shift for a carboxylic acid C=O. |

| C3 | ~160 | Lactam Carbonyl | Typical chemical shift for an amide/lactam C=O. |

| C6 | ~145 | Quaternary C=C | sp² carbon attached to nitrogen and the methyl group. |

| C4 | ~135 | Quaternary C=C | sp² carbon attached to the carboxylic acid. |

| C5 | ~125 | Tertiary C=C-H | sp² carbon attached to a proton. |

| C8 | ~18 | Methyl Carbon | Typical chemical shift for an aliphatic methyl group. |

The observation of exactly six distinct carbon signals, with two in the carbonyl region and three in the sp² region, strongly corroborates the proposed molecular formula and skeleton. Further confirmation with 2D NMR experiments like HSQC and HMBC would definitively link the proton and carbon signals, providing the highest level of confidence.

Part 3: Mass Spectrometry (MS) – The Molecular Weight Verdict

Expertise & Causality: Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. For our target, high-resolution mass spectrometry (HRMS) will be used to confirm the elemental composition (C₆H₆N₂O₃) by matching the measured mass to the theoretical mass with high precision (typically < 5 ppm error). The fragmentation pattern under electron ionization (EI) can reveal stable fragments that are logical losses from the parent structure.

Protocol: High-Resolution Mass Spectrometry (HRMS) using ESI

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: ESI is run in both positive and negative ion modes to detect the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Mass Analysis: The ions are analyzed using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: The exact mass of the molecular ion is measured and compared to the theoretical mass calculated for the formula C₆H₆N₂O₃.

Data Presentation: Expected Mass Spectrometry Data

Table 5: Predicted HRMS and Fragmentation Data

| m/z (Daltons) | Ion | Rationale |

|---|---|---|

| 155.0451 (Calculated) | [C₆H₇N₂O₃]⁺ | Protonated molecular ion, [M+H]⁺ |

| 153.0306 (Calculated) | [C₆H₅N₂O₃]⁻ | Deprotonated molecular ion, [M-H]⁻ |

| 137 | [M-H₂O]⁺ | Loss of water from the carboxylic acid |

| 110 | [M-CO₂]⁺ | Decarboxylation of the molecular ion |

| 109 | [M-COOH]⁺ | Loss of the entire carboxylic acid group |

Confirming the exact mass to within 5 ppm of the calculated value for C₆H₆N₂O₃ provides definitive proof of the molecular formula.[10] The observed fragmentation pattern, particularly the loss of the carboxylic acid moiety, serves as strong corroborating evidence for the proposed structure.[11]

Conclusion: A Triad of Evidence

The structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is elucidated with high confidence through the synergistic application of three core analytical techniques.

-

IR Spectroscopy confirmed the presence of the essential carboxylic acid, lactam, and alkene functional groups.

-

NMR Spectroscopy (¹H and ¹³C) provided an unambiguous map of the molecular skeleton, confirming the four distinct proton environments and six unique carbon atoms, consistent with the proposed connectivity.

-

Mass Spectrometry verified the exact molecular formula (C₆H₆N₂O₃) through high-resolution mass measurement and showed logical fragmentation patterns.

References

-

Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(1), 71-85. [Link]

-

El-Gazzar, A. B. A., Youssef, A. M., & El-Sayed, M. A. A. (2018). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Applied Pharmaceutical Science, 8(12), 143-157. [Link]

-

PubChem. (n.d.). 3(2H)-Pyridazinone. National Center for Biotechnology Information. Retrieved from [Link]

-

Gümüş, M. H., Ceylan, Ş., & Gümüş, S. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6649. [Link]

-

Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1112-1122. [Link]

-

Al-Tel, T. H. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. In Advances in Heterocyclic Chemistry (Vol. 145, pp. 1-68). Elsevier. [Link]

-

ResearchGate. (n.d.). Structure of pyridazinone compound ES-1007 and emorfazone. Retrieved from [Link]

-

Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, Der Pharmacia Lettre, 6(1), 71-86. [Link]

-

Allam, M. A., El-Nassan, H. B., & El-Sayed, M. A. A. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1035-1055. [Link]

-

Breda, S., Reva, I., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 153-165. [Link]

-

Chemspace. (n.d.). 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from [Link]

-

YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid - C6H6N2O3 | CSSS00000068495 [chem-space.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Crystal and molecular structures of pyridazinone cardiovascular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Introduction: The Pyridazinone Scaffold in Modern Drug Discovery

Within the landscape of medicinal chemistry, the pyridazine ring and its derivatives represent a class of heterocyclic compounds of significant interest.[1][2] The pyridazine nucleus is recognized for its unique physicochemical characteristics, including weak basicity, a notable dipole moment that encourages π-π stacking, and a strong capacity for dual hydrogen-bonding, which can be pivotal in drug-target interactions.[3] These attributes make the pyridazine scaffold an attractive component in drug design, often serving as a bioisosteric replacement for phenyl rings or other azines to enhance molecular properties.[3][4] Specifically, the pyridazinone core can improve aqueous solubility and facilitate the formation of crystalline, water-soluble salts—critical advantages in developing viable drug candidates.[4] This guide provides an in-depth examination of the core physicochemical properties of a specific derivative, 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, offering field-proven methodologies for its characterization to support researchers and scientists in drug development.

Core Physicochemical Data Summary

A foundational understanding of a compound's properties begins with its fundamental identifiers and physical characteristics. This data is essential for purity assessment, structural confirmation, and predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [5] |

| Molecular Weight | 154.12 g/mol | [5] |

| CAS Number | 74557-73-6 | [5] |

| SMILES | CC1=NNC(=O)C(=C1)C(O)=O | [6] |

| InChI | InChI=1S/C6H6N2O3/c1-3-2-4(6(10)11)5(9)8-7-3/h2H,1H3,(H,8,9)(H,10,11) | [6] |

| InChI Key | MHYFUPKDKSSFRZ-UHFFFAOYSA-N | [6] |

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. The structure of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, containing both a polar heterocyclic ring and a carboxylic acid group, suggests a pH-dependent solubility profile. A systematic approach to solubility testing not only quantifies this property but also confirms the presence of acidic functional groups.[7][8]

Experimental Protocol: Qualitative Solubility Determination

This protocol outlines a systematic procedure to characterize the solubility of the target compound in various aqueous media, thereby classifying its acid-base properties.[7][9][10]

Materials:

-

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

-

Deionized Water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

Test tubes and vortex mixer

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube.[7][9] Vigorously shake or vortex the mixture for 30-60 seconds. Observe for complete dissolution. The presence of a polar functional group is indicated by any degree of solubility.[7]

-

Strong Base (NaOH) Solubility: If the compound is insoluble in water, use a fresh sample and add it to 0.75 mL of 5% NaOH solution.[7] Mix thoroughly. Solubility in this medium is a strong indicator of an acidic functional group, such as a carboxylic acid or a phenol, which reacts to form a soluble salt.[7][8]

-

Weak Base (NaHCO₃) Solubility: To differentiate between strong and weak acids, test a fresh sample in 0.75 mL of 5% NaHCO₃ solution.[7][9] The effervescence (release of CO₂ gas) or dissolution indicates the presence of a strong organic acid, such as a carboxylic acid, which is acidic enough to protonate the bicarbonate.[8]

-

Acid (HCl) Solubility: To test for basic functional groups, add a fresh sample to 0.75 mL of 5% HCl solution.[7][9] Insolubility in this medium, combined with solubility in NaOH and NaHCO₃, confirms the compound's acidic nature and the absence of a significant basic center like an amine.[10]

Caption: Workflow for classifying a compound based on solubility.

Acidity Constant (pKa): Quantifying Ionization

The pKa is a quantitative measure of a compound's acidity and is paramount for predicting its behavior in physiological environments, which in turn affects absorption, distribution, metabolism, and excretion (ADME). For an acidic compound, the pKa dictates the degree of ionization at a given pH. Potentiometric titration is a robust and widely accepted method for its determination.[11][12]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol provides a validated method for determining the pKa by monitoring pH changes upon the addition of a titrant.[11] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal.[13][14]

Materials:

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

0.1 M Sodium Hydroxide (NaOH) solution, standardized

-

0.1 M Hydrochloric Acid (HCl) solution, standardized

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[11]

-

Nitrogen gas source

Procedure:

-

Sample Preparation: Prepare a 1 mM solution of the compound in a reaction vessel. To ensure a controlled environment, purge the solution with nitrogen to displace dissolved CO₂.[11]

-

Acidification: Make the solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0. This ensures the compound is fully protonated at the start.[11]

-

Titration: Place the vessel on a magnetic stirrer and immerse the pH electrode. Begin the titration by adding 0.1 M NaOH in small, precise increments.[11]

-

Data Recording: Continuously monitor the pH. Record the pH reading and the volume of NaOH added after each increment, allowing the reading to stabilize (drift < 0.01 pH units/min).[11]

-

Endpoint: Continue the titration until the pH reaches approximately 12.0-12.5 and stabilizes.

-

Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. Identify the equivalence point (the steepest point of the curve). The volume at the half-equivalence point is half the volume of the equivalence point. The pH at this half-equivalence point is equal to the pKa of the carboxylic acid group.[13]

-

Replication: Perform the titration a minimum of three times to ensure data reliability and calculate the average pKa and standard deviation.[11]

Caption: Potentiometric titration workflow for pKa determination.

Thermal Properties: Melting Point and Purity Assessment

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its identity and purity.[15] Impurities typically cause a depression and broadening of the melting range.[16] Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that provides highly accurate and reproducible data on thermal transitions, making it superior to traditional capillary methods.[16][17]

Experimental Protocol: Melting Point Analysis by DSC

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[18] The melting process appears as an endothermic event on the DSC thermogram, from which the onset temperature (melting point) and enthalpy of fusion can be determined.[19]

Materials:

-

Differential Scanning Calorimeter

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

-

High-purity indium standard (for calibration)

Procedure:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's protocol.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Securely crimp a lid onto the pan. Prepare an empty, sealed aluminum pan to serve as the reference.

-

DSC Program: Place the sample and reference pans into the DSC cell. Program the instrument to heat the sample at a constant rate, typically 10 K/min, under a continuous nitrogen purge. The temperature range should encompass the expected melting point.

-

Data Acquisition: Initiate the heating program and record the heat flow as a function of temperature.

-

Data Analysis: Analyze the resulting thermogram. The melting transition will be observed as an endothermic peak. The extrapolated onset temperature of this peak is reported as the melting point.[17] The area under the peak corresponds to the enthalpy of fusion. A sharp, symmetrical peak is indicative of high purity.[16][18]

Caption: Workflow for melting point and purity analysis by DSC.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of synthesized compounds. Techniques like UV-Vis and NMR spectroscopy provide detailed information about the electronic and atomic structure of the molecule.[20][21]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to electronic transitions between molecular orbitals. For pyridazinone derivatives, characteristic absorption bands related to π → π* and n → π* transitions of the conjugated system are expected.[22]

Protocol: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol) and its absorbance is measured across a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. The resulting spectrum will show one or more absorption maxima (λ_max), which are characteristic of the compound's chromophore.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.[23] For 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, both ¹H and ¹³C NMR are essential.[20][24]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group protons, the vinylic proton on the pyridazinone ring, the N-H proton, and the carboxylic acid proton. The chemical shift and multiplicity of each signal provide information about its electronic environment and neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will show separate resonances for each unique carbon atom in the molecule, including the methyl carbon, the sp² carbons of the ring, the carbonyl carbon, and the carboxyl carbon, confirming the carbon skeleton.

Protocol: The compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, which is suitable for acidic protons) and placed in an NMR tube. The spectrum is acquired on a high-field NMR spectrometer. Two-dimensional techniques like HMQC and HMBC can be used to correlate proton and carbon signals for unambiguous assignment.[23]

Conclusion

The physicochemical properties of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid—its solubility, acidity, thermal behavior, and spectroscopic signature—are defining characteristics that govern its potential as a scaffold in drug development. The pyridazine core imparts favorable properties such as polarity and hydrogen bonding potential, which are beneficial for molecular recognition and solubility.[3] A thorough characterization using the robust, validated methodologies detailed in this guide is a critical first step in the drug discovery pipeline. This foundational knowledge enables informed decisions in lead optimization, formulation development, and the rational design of new, more effective therapeutic agents.

References

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

- PharmaBlock. Pyridazines in Drug Discovery.

- PMC. The pyridazine heterocycle in molecular recognition and drug discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Pyridazine Derivatives in Drug Discovery.

- PubMed. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review.

- Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration. (2021-08-29).

- Jordi Labs. Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024-12-09).

- Veeprho. Use of DSC in Pharmaceuticals Drug Characterisation. (2020-08-11).

- Scirp.org. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.

- Chemistry LibreTexts. 4: Differential Scanning Calorimetry (DSC). (2025-07-13).

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. Determination of pKa's from titration curves.

- NETZSCH Group. How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022-08-05).

- NIH. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions.

- Quora. How to put PKA on a titration graph. (2018-03-07).

- Unknown. EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- Scribd. Procedure For Determining Solubility of Organic Compounds | PDF.

- ResearchGate. Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. (2025-08-10).

- Chemistry LibreTexts. 17.3: Acid-Base Titrations. (2020-09-08).

- MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- PMC - NIH. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. (2023-07-18).

- Santa Cruz Biotechnology. 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | CAS 74557-73-6 | SCBT.

- Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Chemspace. 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid - C6H6N2O3 | CSSS00000068495.

- PubMed. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives.

- NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -. (2021-11-19). Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDF3lRBVB-1rb-y4Lmb0aiS0eDEKT6Ek_Mj0x74Pwv3xyZ03EGS4hzHYdjJ7SGg1nttw50O5_d4R6eL_v6szOKq6I6cxYHDNy906GDg8avc_C1aF4QtoxHXz3y2TzXjusC9JSS0rJ5G-k8qw==9JSS0rJ5G-k8qw==

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. scbt.com [scbt.com]

- 6. chem-space.com [chem-space.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 14. quora.com [quora.com]

- 15. quercus.be [quercus.be]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 18. veeprho.com [veeprho.com]

- 19. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS 74557-73-6)

This technical guide provides a comprehensive overview of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth information on its chemical properties, a detailed synthesis protocol, reactivity insights, and a discussion of its potential therapeutic applications.

Introduction: The Pyridazinone Core in Drug Discovery

The pyridazinone scaffold is a prominent heterocyclic motif that has garnered substantial interest in pharmaceutical research.[1][2] Its unique structural and electronic properties make it a versatile pharmacophore capable of interacting with a wide range of biological targets.[3] Pyridazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][4] The compound 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid belongs to this promising class of molecules and represents a valuable building block for the development of novel therapeutics. The strategic placement of the methyl and carboxylic acid groups on the dihydropyridazinone ring offers multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 74557-73-6 | [5] |

| Molecular Formula | C₆H₆N₂O₃ | [5] |

| Molecular Weight | 154.12 g/mol | [5] |

| IUPAC Name | 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid | |

| Appearance | Expected to be a solid powder. | |

| Melting Point | Not experimentally determined. For a related, more complex pyridazinone carboxylic acid, the melting point is 209-210 °C, suggesting the title compound will have a relatively high melting point. | [6] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF, with limited solubility in water and non-polar organic solvents. | |

| SMILES | CC1=NNC(=O)C(=C1)C(O)=O | [7] |

| InChIKey | MHYFUPKDKSSFRZ-UHFFFAOYSA-N | [7] |

Synthesis and Mechanism

The most established and versatile method for the synthesis of the pyridazinone core involves the condensation of a γ-keto acid or its ester derivative with hydrazine.[8] For the synthesis of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, the logical precursor is diethyl acetylsuccinate. The reaction proceeds through a cyclocondensation mechanism, which is outlined below.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of similar pyridazinone derivatives.[8]

Step 1: Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate

-

To a solution of diethyl acetylsuccinate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the dihydropyridazinone intermediate.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the reaction at reflux temperature.

-

Hydrazine Hydrate: This is the simplest and most common source of hydrazine for this type of cyclization.

-

Reflux: Heating is necessary to overcome the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization.

Step 2: Aromatization and Hydrolysis to 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

-

The intermediate from Step 1 is dissolved in a suitable solvent like acetic acid.

-

A dehydrogenating agent, such as bromine in acetic acid or selenium dioxide, is added portion-wise while monitoring the reaction temperature.

-

The mixture is stirred at an elevated temperature until the starting material is consumed (monitored by TLC).

-

The reaction mixture is then cooled and poured into ice water to precipitate the ethyl ester of the final product.

-

The ester is collected by filtration and then subjected to hydrolysis by heating in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

After hydrolysis is complete, the solution is neutralized to the isoelectric point of the carboxylic acid to precipitate the final product.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid.

Causality Behind Experimental Choices:

-

Dehydrogenation: This step is crucial to form the more stable aromatic pyridazinone ring.

-

Acid or Base Hydrolysis: This is a standard and efficient method for converting the ethyl ester to the desired carboxylic acid.

Spectroscopic and Analytical Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆):

-

δ ~13.0-14.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

-

δ ~11.0-12.0 ppm (s, 1H): NH proton of the pyridazinone ring.

-

δ ~7.5-8.0 ppm (s, 1H): Olefinic proton on the pyridazinone ring.

-

δ ~2.2-2.4 ppm (s, 3H): Methyl protons (-CH₃).

¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~165-170 ppm: Carboxylic acid carbonyl carbon.

-

δ ~160-165 ppm: Amide carbonyl carbon of the pyridazinone ring.

-

δ ~140-150 ppm: Quaternary carbon of the methyl-substituted double bond.

-

δ ~125-135 ppm: Olefinic CH carbon.

-

δ ~115-125 ppm: Quaternary carbon of the carboxylic acid-substituted double bond.

-

δ ~15-20 ppm: Methyl carbon.

FT-IR (KBr, cm⁻¹):

-

~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~3100-3000 cm⁻¹: N-H stretching.

-

~1720-1700 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1680-1650 cm⁻¹: C=O stretching of the amide in the ring.

-

~1600 cm⁻¹: C=C stretching.

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: Expected at m/z 155.0451.

-

[M-H]⁻: Expected at m/z 153.0305.

Reactivity and Potential Transformations

The presence of multiple functional groups in 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid allows for a variety of chemical transformations, making it a versatile intermediate for further synthetic elaboration.

Caption: Key reactivity pathways of the target molecule.

-

Carboxylic Acid Group: The carboxylic acid can be readily converted into esters, amides, or acid chlorides, providing a handle for attaching various side chains or linking the molecule to other scaffolds.

-

Pyridazinone Ring: The N-H group of the ring can be alkylated or arylated to introduce substituents that can modulate the molecule's properties. The ring itself can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.

Potential Applications in Drug Development

The pyridazinone core is a well-established pharmacophore with a wide range of biological activities.[2] While specific biological data for 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is not yet published, its structural features suggest it could be a valuable candidate for screening in several therapeutic areas:

-

Oncology: Many pyridazinone derivatives have shown potent anticancer activity by targeting various kinases and other signaling pathways involved in cancer cell proliferation and survival.[4]

-

Inflammation: The pyridazinone scaffold has been explored for the development of anti-inflammatory agents, often through the inhibition of key inflammatory mediators.

-

Cardiovascular Diseases: Certain pyridazinone derivatives have been investigated as vasodilators and for the treatment of other cardiovascular conditions.[4]

The presence of the carboxylic acid group also offers the potential for developing prodrugs or improving the pharmacokinetic profile of derivative compounds.

Conclusion

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with a scientifically sound and accessible synthetic route. Its versatile structure, characterized by multiple points for chemical modification, makes it an attractive starting material for the synthesis of compound libraries for drug discovery. The established broad-spectrum biological activity of the pyridazinone scaffold further underscores the potential of this molecule and its derivatives as candidates for the development of novel therapeutics in oncology, inflammation, and cardiovascular diseases. Further research into the specific biological activities of this compound is highly warranted.

References

- Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.

-

El Bouamri, M., et al. (2025). Therapeutic Potential of Pyridazinones Explored. Current Pharmaceutical Analysis.[2]

-

PharmaBlock. (n.d.). Pyridazines in Drug Discovery. Retrieved from PharmaBlock website.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[3]

-

National Institutes of Health. (n.d.). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer.[4]

-

The Royal Society of Chemistry. (2019). Supporting Information.[9]

-

McMillan, F. H., et al. (1955). The Reaction of a-Acylsuccinic Esters With Hydrazine. Journal of the American Chemical Society.[8]

-

Università degli Studi di Sassari Institutional Research Archive. (2025). New pyridazinone-4-carboxamides as new ca.[6]

-

Santa Cruz Biotechnology. (n.d.). 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from scbt.com.[5]

-

Sigma-Aldrich. (n.d.). 6-(3-Methoxyphenyl)-2-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from sigmaaldrich.com.

-

Chemspace. (n.d.). 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid. Retrieved from chem-space.com.[7]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. miragenews.com [miragenews.com]

- 3. jocpr.com [jocpr.com]

- 4. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. iris.uniss.it [iris.uniss.it]

- 7. 6-methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid - C6H6N2O3 | CSSS00000068495 [chem-space.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. rsc.org [rsc.org]

The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activity of Pyridazinone Derivatives

Introduction: The Versatility of the Pyridazinone Heterocycle

Pyridazinone, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1][2] Its inherent structural features, including the presence of a lactam moiety and multiple sites for functionalization, bestow upon it the ability to interact with a wide array of biological targets.[3][4][5] This chemical tractability allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making pyridazinone derivatives prime candidates for addressing a multitude of therapeutic challenges.[3][6] This guide provides an in-depth exploration of the significant biological activities of pyridazinone derivatives, focusing on their mechanisms of action, the experimental protocols used for their evaluation, and the structure-activity relationships that govern their potency and selectivity.

Cardiovascular Applications: Modulating Cardiac and Vascular Function

Pyridazinone derivatives have a rich history in cardiovascular medicine, with several compounds having been investigated or approved for treating conditions like heart failure and hypertension.[2][7][8] Their mechanisms of action are diverse, primarily targeting key enzymes and pathways that regulate cardiac contractility and vascular tone.[7][9]

Mechanism of Action: Phosphodiesterase Inhibition and Beyond

A primary mechanism by which pyridazinone derivatives exert their cardiotonic and vasodilatory effects is through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE5.[7][10] PDEs are responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cardiovascular signaling.[7][10] By inhibiting PDE3 in cardiac muscle, pyridazinone derivatives prevent the breakdown of cAMP, leading to increased intracellular calcium levels and enhanced myocardial contractility.[11] In vascular smooth muscle, inhibition of PDE5 prevents cGMP degradation, resulting in vasodilation and a reduction in blood pressure.[7] Some derivatives, like MCI-154, also act as Ca2+ sensitizers, directly enhancing the sensitivity of the contractile machinery to calcium without significantly increasing intracellular calcium concentrations, which can be a more energy-efficient way to boost cardiac output.[12]

Below is a diagram illustrating the mechanism of PDE inhibition by pyridazinone derivatives in a cardiomyocyte.

Experimental Protocols for Cardiovascular Activity

This assay is a cornerstone for assessing the direct effect of a compound on vascular tone. The rationale is to isolate a blood vessel from an animal, mount it in an organ bath, and measure its contraction and relaxation in response to pharmacological agents.

Step-by-Step Methodology:

-

Aorta Dissection: Humanely euthanize a laboratory animal (e.g., a Wistar rat) and dissect the thoracic aorta.[9][13] Place the aorta in cold, oxygenated Krebs-Henseleit solution.

-

Ring Preparation: Carefully remove adhering connective and adipose tissue. Cut the aorta into rings of approximately 2-3 mm in width.[9][14]

-

Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: Allow the rings to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes. Check the viability of the endothelium by inducing contraction with phenylephrine (10⁻⁶ M) followed by relaxation with acetylcholine (10⁻⁵ M). Rings showing more than 80% relaxation are considered to have intact endothelium.

-

Compound Testing: Pre-contract the aortic rings with phenylephrine or KCl. Once a stable contraction plateau is reached, add the pyridazinone derivative in a cumulative concentration-dependent manner.

-

Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC₅₀ (half-maximal effective concentration) value from the concentration-response curve.

This non-invasive method is used to measure systolic blood pressure in rodents and is suitable for screening the antihypertensive potential of compounds.[15][16]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize spontaneously hypertensive rats (SHRs) or normotensive rats to the restraining device for several days before the experiment to minimize stress-induced blood pressure variations.[17]

-

Procedure: Place the conscious rat in a restrainer. A small cuff with a pneumatic pulse sensor is placed around the base of the tail. The cuff is inflated to occlude the caudal artery and then slowly deflated.

-

Blood Pressure Measurement: The pressure at which the pulse reappears during deflation is recorded as the systolic blood pressure.

-

Compound Administration: Administer the pyridazinone derivative (e.g., orally or intraperitoneally).

-

Data Collection: Measure blood pressure at various time points after compound administration (e.g., 0, 1, 2, 4, 6, and 24 hours) to determine the onset and duration of the antihypertensive effect.

-

Data Analysis: Compare the blood pressure readings of the treated group with those of a vehicle-treated control group. Calculate the percentage reduction in blood pressure.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The pyridazinone scaffold is a prominent feature in many anticancer agents due to its ability to inhibit various kinases and other proteins crucial for tumor growth and survival.[5][7]

Mechanism of Action: Inhibiting Key Oncogenic Pathways

Pyridazinone derivatives have been shown to target several key players in cancer progression:

-

Tyrosine Kinase Inhibition: Many derivatives are potent inhibitors of receptor tyrosine kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key mediator of angiogenesis.[18] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[19]

-

Cell Cycle Arrest: Some pyridazinone compounds can induce cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing cancer cell proliferation.

-

Apoptosis Induction: These compounds can also trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins.

-

Other Targets: Other reported targets include Bruton's tyrosine kinase (BTK) and Dihydrofolate Reductase (DHFR).[7]

Experimental Protocols for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][7][20][21]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., from the NCI-60 panel) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7][21][22]

-

Compound Treatment: Treat the cells with serial dilutions of the pyridazinone derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[21]

-

Formazan Solubilization: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1][23]

Step-by-Step Methodology:

-

Cell Treatment: Treat cancer cells with the pyridazinone derivative at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.[1][3][4]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a fluorescent DNA intercalating agent like propidium iodide (PI) and RNase A (to prevent staining of RNA).[1][23]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a histogram of DNA content. Cells in G0/G1 phase will have 2n DNA content, cells in G2/M phase will have 4n DNA content, and cells in S phase will have an intermediate amount of DNA. Software like ModFit or FlowJo can be used to quantify the percentage of cells in each phase.[4]

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Compound 35 | OVCAR-3 (Ovarian) | DHFR Inhibition | 0.32 | [7] |

| Compound 35 | MDA-MB-435 (Melanoma) | DHFR Inhibition | 0.46 | [7] |

| Compound 37 | BTK enzyme | BTK Inhibition | 0.0021 | [7] |

| Compound 43 | Panc-1 (Pancreatic) | Cytotoxicity | 2.9 | [7] |

| Compound 43 | Paca-2 (Pancreatic) | Cytotoxicity | 2.2 | [7] |

| Compound 10l | Various | Cytotoxicity | 1.66-100 | |

| Compound 17a | Various | Cytotoxicity | 1.66-100 | |

| Compound 66 | Renal Cancer Subpanel | Cytotoxicity | 5.07 | [21] |

| Hydrazide 83 | MCF-7 (Breast) | Cytotoxicity | 4.25 | [21] |

| Hydrazide 84 | MCF-7 (Breast) | Cytotoxicity | 5.35 | [21] |

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and pyridazinone derivatives have shown significant promise as anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4][24][25]

Mechanism of Action: Targeting COX and Inflammatory Cytokines

The anti-inflammatory effects of pyridazinones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[4][23] By inhibiting COX-2, these compounds block the synthesis of prostaglandins, which are key mediators of pain and inflammation.[22] Additionally, some pyridazinone derivatives can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[22][23]

Experimental Protocols for Anti-inflammatory Activity

This is a classic and widely used model for evaluating the acute anti-inflammatory activity of compounds.[24][26][27]

Step-by-Step Methodology:

-

Animal Grouping: Divide rats or mice into groups: a control group, a standard drug group (e.g., indomethacin or ibuprofen), and test groups for different doses of the pyridazinone derivative.

-

Compound Administration: Administer the test compound, standard drug, or vehicle to the respective groups, typically 30-60 minutes before inducing inflammation.[24][27]

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[24][28]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[27][28][29]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This assay directly measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Step-by-Step Methodology:

-

Reagent Preparation: Use a commercial COX-2 inhibitor screening kit, which typically includes human recombinant COX-2 enzyme, a heme cofactor, arachidonic acid (the substrate), and a fluorescent probe.[8][10][30][31][32]

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add serial dilutions of the pyridazinone derivative to the test wells. Include a positive control (a known COX-2 inhibitor like celecoxib) and a vehicle control.[8]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. The COX-2 enzyme will convert arachidonic acid to prostaglandin G2, which is then detected by the fluorescent probe.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically using a fluorescence plate reader (e.g., at Ex/Em = 535/590 nm).[30]

-

Data Analysis: Calculate the rate of the reaction from the linear phase of the fluorescence curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Antimicrobial Activity: Combating Pathogenic Microbes

Pyridazinone derivatives have also demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi, making them attractive scaffolds for the development of new anti-infective agents.[29][33][34]

Mechanism of Action

The exact mechanisms of antimicrobial action for many pyridazinone derivatives are still under investigation, but they are thought to interfere with essential cellular processes in microorganisms. Some studies suggest that they may inhibit specific enzymes necessary for microbial growth or disrupt cell membrane integrity. The ability to develop dual-function agents with both anticancer and antimicrobial properties is particularly noteworthy, as cancer patients are often immunocompromised and susceptible to infections.

Experimental Protocol for Antimicrobial Activity

This is the gold standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][6][25][35][36]

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the pyridazinone derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).[36]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[6]

-

Inoculation: Add the diluted bacterial or fungal suspension to each well of the microtiter plate containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure optical density.[36]

| Compound | Organism | Activity | MIC (µg/mL) | Reference |

| Compound 10h | Staphylococcus aureus | Antibacterial | 16 | |

| Compound 8g | Candida albicans | Antifungal | 16 |

Conclusion and Future Perspectives

The pyridazinone core represents a remarkably versatile and privileged scaffold in medicinal chemistry, giving rise to derivatives with a wide spectrum of potent biological activities.[1][2][3][5] From modulating cardiovascular function and combating cancer to fighting inflammation and microbial infections, the therapeutic potential of this heterocyclic system is vast. The key to its success lies in its synthetic accessibility and the ease with which its structure can be modified to optimize activity against specific biological targets.[6]

The future of pyridazinone research will likely focus on several key areas:

-

Target Specificity: Designing derivatives with high selectivity for specific enzyme isoforms (e.g., PDE subtypes, COX-2) or protein targets to minimize off-target effects and improve safety profiles.

-

Multi-target Ligands: Developing single molecules that can modulate multiple targets involved in a disease pathway, such as dual anticancer and antimicrobial agents, which could be particularly beneficial for treating complex diseases and overcoming drug resistance.

-

Advanced Drug Delivery: Incorporating pyridazinone derivatives into novel drug delivery systems to enhance their bioavailability, target-site accumulation, and therapeutic efficacy.

As our understanding of the molecular basis of diseases deepens, the rational design and synthesis of novel pyridazinone derivatives will undoubtedly continue to yield promising new therapeutic agents to address unmet medical needs.

References

-

An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. (2019).

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Publishing. Retrieved from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (2024). Bentham Science. Retrieved from [Link]

-

Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2025). BioWorld. Retrieved from [Link]

-

Synthesis, characterization and antihypertensive activity of pyridazinone derivatives. (2010). PubMed. Retrieved from [Link]

-

A Mini Review on Biological Activities of Pyridazinone Derivatives as Antiulcer, Antisecretory, Antihistamine and Particularly Against Histamine H3R. (2015). PubMed. Retrieved from [Link]

-

Anti-inflammatory activity of pyridazinones: A review. (2022). PubMed. Retrieved from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

-

Pyridazinone: An Attractive Lead for Anti-Inflammatory and Analgesic Drug Discovery. (n.d.). Future Science. Retrieved from [Link]

-

Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. (n.d.). PubMed. Retrieved from [Link]

-

NCI-60 Screening Methodology. (n.d.). National Cancer Institute. Retrieved from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Synthesis and Antihypertensive Activity of Some Novel Pyridazinones. (n.d.). IP Innovative Publication. Retrieved from [Link]

-

Synthesis and Evaluation of Anticancer activity of some new 3(2h)-one pyridazinone derivatives by Molecular Docking Studies. (2021). ProQuest. Retrieved from [Link]

-

Design, synthesis and structure-activity relationship studies of 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives as cardiotonic agents. (2008). PubMed. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved from [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]

-

Therapeutic Potential of Pyridazinones Explored. (2025). Mirage News. Retrieved from [Link]

-

Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. (2021). Sami Publishing Company. Retrieved from [Link]

-

Novel Pyrazolopyrimidopyridazinones with Potent and Selective Phosphodiesterase 5 (PDE5) Inhibitory Activity as Potential Agents for Treatment of Erectile Dysfunction. (n.d.). ACS Publications. Retrieved from [Link]

-

Full article: Synthesis and biological evaluation of some new pyridazinone derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. (2020). ResearchGate. Retrieved from [Link]

-

NCI-60 – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

[Antimicrobial activity of new pyridazine derivatives]. (n.d.). PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. Retrieved from [Link]

-

Structure‐activity relationship of the synthesized pyridazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (n.d.). PubMed Central. Retrieved from [Link]

-

A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved from [Link]

-

Pyridazinone Compounds: A Mini review on their antifungal activities. (n.d.). ResearchGate. Retrieved from [Link]

-

Study on pyridazinone derivative MCI-154 as a cardiotonic agent. (2016). Journal of Scientific and Innovative Research. Retrieved from [Link]

-

Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. (1985). PubMed. Retrieved from [Link]

-

A rat-friendly modification of the non-invasive tail-cuff to record blood pressure. (n.d.). Wiley Online Library. Retrieved from [Link]

-

A novel class of cardiotonics. Synthesis and pharmacological properties of [4-(substituted-amino)phenyl]pyridazinones and related derivatives. (n.d.). PubMed. Retrieved from [Link]

-

Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. (n.d.). PubMed Central. Retrieved from [Link]

-

Aortic ring assay. (n.d.). protocols.io. Retrieved from [Link]

-

Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. korambiotech.com [korambiotech.com]

- 11. researchgate.net [researchgate.net]

- 12. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aortic ring assay [protocols.io]

- 15. assaygenie.com [assaygenie.com]

- 16. Evaluation of blood pressure measured by tail-cuff methods (without heating) in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. atcc.org [atcc.org]

- 22. dctd.cancer.gov [dctd.cancer.gov]

- 23. Flow cytometry with PI staining | Abcam [abcam.com]

- 24. inotiv.com [inotiv.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 27. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 28. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 29. phytopharmajournal.com [phytopharmajournal.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

- 32. assaygenie.com [assaygenie.com]

- 33. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. bpsbioscience.com [bpsbioscience.com]

- 35. protocols.io [protocols.io]

- 36. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Unraveling the Enigmatic Mechanism of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid: A Frontier in Drug Discovery

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a heterocyclic compound of significant interest within the scientific community. While its precise mechanism of action remains an active area of investigation, emerging research on structurally related pyridazine derivatives points toward several compelling and potentially interconnected pathways. This technical guide synthesizes the current understanding of these potential mechanisms, offering a comprehensive overview for researchers engaged in drug discovery and development. We will delve into the plausible roles of this compound as an inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH), xanthine oxidase, and Interleukin-2-inducible T-cell Kinase (ITK), providing a foundational framework for future research.

Introduction: The Pyridazine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridazine ring system, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of pharmacologically active molecules.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1] The specific substitutions on the pyridazine core, such as the methyl, oxo, and carboxylic acid groups in 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid, are critical in defining its physicochemical properties and its interaction with biological targets.[1] While direct studies on this particular molecule are limited, the extensive research on analogous compounds provides a robust starting point for elucidating its mechanism of action.

Potential Mechanism of Action: A Multi-Targeted Hypothesis

Based on the bioactivities of structurally similar compounds, 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid may exert its effects through one or more of the following mechanisms.

Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH)

A prominent class of drugs for treating anemia associated with chronic kidney disease (CKD) are HIF-PH inhibitors.[2][3][4] These agents, which include roxadustat, vadadustat, and daprodustat, function by stabilizing the Hypoxia-Inducible Factor (HIF) transcription factor.[2][5][6]

The HIF Pathway Under Normal and Hypoxic Conditions:

Under normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by HIF-prolyl hydroxylase (HIF-PH) enzymes.[7][8] This hydroxylation marks HIF-α for ubiquitination and subsequent degradation by the proteasome.[5][9] During hypoxia (low oxygen), HIF-PH activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β.[5][7] This HIF complex then binds to hypoxia-responsive elements (HREs) on DNA, activating the transcription of genes involved in erythropoiesis (red blood cell production), iron metabolism, and angiogenesis.[5][10]

Mimicking Hypoxia:

HIF-PH inhibitors mimic the body's natural response to hypoxia by blocking the HIF-PH enzyme, leading to the stabilization of HIF-α even in the presence of normal oxygen levels.[11][12] This, in turn, stimulates the production of endogenous erythropoietin (EPO) and improves iron availability, ultimately leading to an increase in hemoglobin levels.[10][11] Given the structural similarities that can exist between different enzyme inhibitors, it is plausible that 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid could act as a HIF-PH inhibitor.

Hypothetical HIF Pathway Modulation

Caption: A streamlined workflow for investigating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is not yet available in the public domain, the following table provides a template for summarizing key parameters that should be determined through experimental investigation.

| Parameter | Enzyme Target | Assay Type | Expected Value | Reference Compounds |

| IC₅₀ | HIF-PH2 | Biochemical | nM to µM range | Roxadustat, Vadadustat |

| EC₅₀ | HIF-1α Stabilization | Cell-based | µM range | Daprodustat |

| IC₅₀ | Xanthine Oxidase | Biochemical | µM range | Febuxostat |

| IC₅₀ | ITK | Biochemical | nM to µM range | Selective ITK Inhibitors |

Conclusion and Future Directions

The exploration into the mechanism of action of 6-Methyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compelling endeavor at the forefront of medicinal chemistry. Based on the established pharmacology of related pyridazine derivatives, this compound holds the potential to be a multi-targeted agent, possibly acting as an inhibitor of HIF-PH, xanthine oxidase, or ITK. Rigorous experimental validation is now required to confirm these hypotheses and to fully elucidate its biological activity. Future research should focus on a systematic evaluation of its effects on these and other potential targets, which will be instrumental in unlocking its therapeutic potential and guiding the development of novel drugs for a range of diseases.

References

- Akebia Therapeutics. (n.d.). Vadadustat.